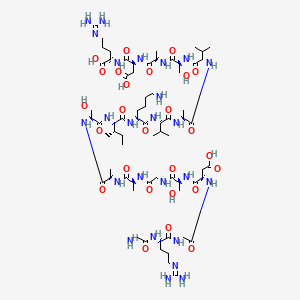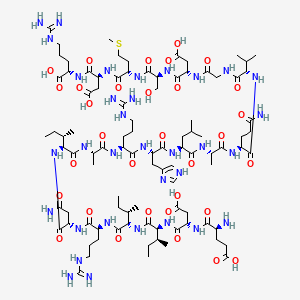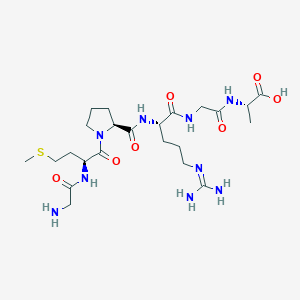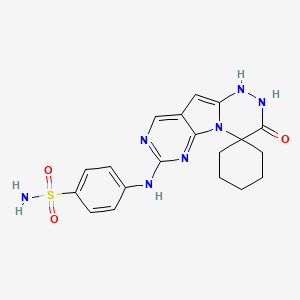
MOG (92 C106), mouse, rat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MOG (92-106), mouse, rat is a biologically active peptide that corresponds to amino acids 92 to 106 of the myelin oligodendrocyte glycoprotein (MOG) from mice and rats. This peptide is significant in the study of autoimmune diseases, particularly experimental autoimmune encephalomyelitis, a model for multiple sclerosis. Mice with MOG (92-106)-induced experimental autoimmune encephalomyelitis develop extensive B cell reactivity against secondary myelin antigens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MOG (92-106), mouse, rat is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of MOG (92-106), mouse, rat follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
MOG (92-106), mouse, rat primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
Fmoc-protected amino acids: Used in SPPS for temporary protection of the amino group.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) to facilitate peptide bond formation.
Cleavage reagents: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed is the MOG (92-106) peptide itself. During synthesis, side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
Applications De Recherche Scientifique
MOG (92-106), mouse, rat is extensively used in scientific research, particularly in the fields of immunology and neuroscience. Its primary application is in the study of experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This peptide is used to induce the disease in animal models, allowing researchers to study the pathogenesis and potential treatments for multiple sclerosis .
In addition to its use in disease models, MOG (92-106) is also employed in studies of B cell and T cell responses, as it induces extensive B cell reactivity and weak T cell responses. This makes it a valuable tool for understanding autoimmune mechanisms and developing immunotherapies .
Mécanisme D'action
MOG (92-106), mouse, rat exerts its effects by mimicking a specific fragment of the myelin oligodendrocyte glycoprotein. When introduced into animal models, it induces an autoimmune response characterized by the activation of B cells and the production of antibodies against myelin antigens. This leads to inflammation and demyelination in the central nervous system, mimicking the pathology of multiple sclerosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
MOG (35-55): Another peptide fragment of the myelin oligodendrocyte glycoprotein, commonly used in experimental autoimmune encephalomyelitis models.
PLP (139-151): A peptide fragment of the proteolipid protein, also used in multiple sclerosis research.
MBP (84-104): A peptide fragment of the myelin basic protein, used in studies of demyelinating diseases
Uniqueness
MOG (92-106), mouse, rat is unique in its ability to induce severe autoimmune responses with extensive B cell reactivity and weak T cell responses. This distinct immunological profile makes it particularly valuable for studying the role of B cells in autoimmune diseases and for developing targeted therapies .
Propriétés
Formule moléculaire |
C80H105N21O27S |
|---|---|
Poids moléculaire |
1824.9 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H105N21O27S/c1-40(103)66(101-75(123)52(29-43-14-18-46(104)19-15-43)90-62(108)36-87-61(107)35-88-68(116)50(23-25-63(109)110)91-67(115)48(81)32-64(111)112)78(126)100-59(38-129)77(125)96-54(28-42-11-6-3-7-12-42)72(120)94-53(27-41-9-4-2-5-10-41)70(118)92-49(13-8-26-86-80(83)84)69(117)98-57(33-65(113)114)74(122)97-56(31-45-34-85-39-89-45)73(121)99-58(37-102)76(124)95-55(30-44-16-20-47(105)21-17-44)71(119)93-51(79(127)128)22-24-60(82)106/h2-7,9-12,14-21,34,39-40,48-59,66,102-105,129H,8,13,22-33,35-38,81H2,1H3,(H2,82,106)(H,85,89)(H,87,107)(H,88,116)(H,90,108)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,124)(H,96,125)(H,97,122)(H,98,117)(H,99,121)(H,100,126)(H,101,123)(H,109,110)(H,111,112)(H,113,114)(H,127,128)(H4,83,84,86)/t40-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,66+/m1/s1 |
Clé InChI |
DXDCKUPARGLTIX-HOGNHCGESA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
SMILES canonique |
CC(C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)


![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)


![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)


![(3S,4S)-4-[[(2S)-1-[[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]-[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B12375465.png)



